molecular formula C11H13BrO B2405379 2-Bromo-1-cyclopropylmethoxy-4-methylbenzene CAS No. 1154340-74-5

2-Bromo-1-cyclopropylmethoxy-4-methylbenzene

Cat. No.: B2405379
CAS No.: 1154340-74-5
M. Wt: 241.128
InChI Key: RHDGNYKQJGTNIQ-UHFFFAOYSA-N
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Description

“2-Bromo-1-cyclopropylmethoxy-4-methylbenzene” is a chemical compound with the CAS Number: 1154340-74-5 . It has a molecular weight of 241.13 . The compound is solid in physical form and is stored in a refrigerator .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.12 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Chemical Synthesis and Modifications

  • The compound has been involved in reactions like ring expansion by insertion of alkyne molecules into the Al-C bonds, as seen in the case of 1-bromo-2,3,4,5-tetraethylalumole reacting with 3-hexyne to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process accompanied by the formation of hexaethylbenzene (Agou et al., 2015).
  • The compound was also used as a key intermediate in the alternative synthesis of 1,2,3,4‐tetramethoxy‐5‐methylbenzene, through a new process from pyrogallol, with a modified mild brominating agent employed and a simple introduction of the methyl group into the aromatic ring (Yang et al., 2006).

Electrochemistry and Battery Research

  • 4-bromo-2-fluoromethoxybenzene was used as a novel bi-functional electrolyte additive for lithium-ion batteries, indicating its potential for enhancing thermal stability and providing overcharge protection and fire retardancy without influencing the normal cycle performance of lithium-ion batteries (Zhang, 2014).

Thermodynamic Studies

  • Detailed thermodynamic studies were conducted on various halogen-substituted methylbenzenes, including bromo- and iodo-substituted ones, using experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. Gas-phase enthalpies of formation of these compounds were calculated using quantum-chemical methods, contributing to a better understanding of their thermodynamic behaviors (Verevkin et al., 2015).

Liquid Crystal Research

  • The compound played a role in synthesizing chiral precursor compounds for chiral liquid crystals, indicating its application in materials science and optoelectronic devices (Bertini et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGNYKQJGTNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting from commercially available 2-bromo-4-methyl-phenol and bromomethyl-cyclopropane the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
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